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molecular formula C10H16N2O B2371603 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one CAS No. 36210-76-1

2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one

Cat. No. B2371603
M. Wt: 180.251
InChI Key: CLCIJTSYLYHCAX-UHFFFAOYSA-N
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Patent
US07414040B2

Procedure details

Cyclohexylhydrazine hydrochloride (2.00 g, 13.3 mmol) and methyl acetoacetate (2.37 g, 20.4 mmol) were combined in glacial acetic acid (55 mL). The reaction was heated to 100° C. for 18 h. After allowing the reaction to cool to RT, the solvent was removed under reduced pressure to give 2.46 g of the desired product as a pale orange solid. This material was used without further purification. MS (ES+) m/z 181.2 (M+H+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH:2]1([NH:8][NH2:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[C:10](OC)(=[O:15])[CH2:11][C:12]([CH3:14])=O>C(O)(=O)C>[CH:2]1([N:8]2[C:10](=[O:15])[CH2:11][C:12]([CH3:14])=[N:9]2)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1 |f:0.1|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
Cl.C1(CCCCC1)NN
Step Two
Name
Quantity
2.37 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Step Three
Name
Quantity
55 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N1N=C(CC1=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.46 g
YIELD: CALCULATEDPERCENTYIELD 102.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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